molecular formula C6H5BrClN B1373553 3-Bromo-5-chloro-2-methylpyridine CAS No. 131036-39-0

3-Bromo-5-chloro-2-methylpyridine

Cat. No. B1373553
CAS RN: 131036-39-0
M. Wt: 206.47 g/mol
InChI Key: QHYZGHIRFIVVRM-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-methylpyridine (3BC2MP) is an important organic compound with a variety of applications in scientific research. It is a heterocyclic compound, meaning that it contains atoms of at least two different elements, and is composed of a five-membered ring of nitrogen, bromine, and chlorine atoms. 3BC2MP is a versatile compound and has been used in a variety of experiments, ranging from the synthesis of other compounds to the investigation of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

A key application of 3-Bromo-5-chloro-2-methylpyridine is in the synthesis of complex chemical compounds. For instance, it has been used in the synthesis of Schiff base compounds, with one study demonstrating the creation of a compound by condensing equimolar 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine. This compound showed significant antibacterial activities, highlighting its potential in medicinal chemistry (Wang et al., 2008).

Chemical Transformation Studies

Studies have also explored the transformation of 3-Bromo-5-chloro-2-methylpyridine under various conditions. For instance, the migration of halogen atoms in derivatives of dihydroxypyridine has been examined, showing how the chlorine atom can replace a bromine atom in certain positions, which is crucial in understanding the reactivity of such compounds (Hertog & Schogt, 2010).

Applications in Pharmaceutical Intermediates

3-Bromo-5-chloro-2-methylpyridine serves as an important intermediate in the synthesis of various medicines and pesticides. Research in this area has focused on methods to separate and purify this compound, which is critical for its effective use in pharmaceuticals (Su Li, 2005).

Functionalization and Catalysis

The compound has been used in chemoselective amination processes. Research in this domain shows how it can be selectively functionalized under different conditions, demonstrating its versatility and potential in organic synthesis (Stroup et al., 2007).

Building Blocks in Medicinal Chemistry

Furthermore, 3-Bromo-5-chloro-2-methylpyridine has been identified as a valuable building block in medicinal chemistry. Its role in the synthesis of pentasubstituted pyridines, which are crucial in various chemical manipulations, has been explored, indicating its importance in drug development (Wu et al., 2022).

properties

IUPAC Name

3-bromo-5-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-6(7)2-5(8)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYZGHIRFIVVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677248
Record name 3-Bromo-5-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131036-39-0
Record name 3-Bromo-5-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,3-Dibromo-5-chloropyridine (1.3 g, 4.70 mmol), methylboronic acid (0.30 g, 5.01 mmol), bis(triphenylphosphine)palladium(II) chloride (0.50 g, 0.70 mmol) and dioxane (10 mL) were added. K2CO3 (2 M aq. solution, 7.0 mL, 14.0 mmol) was added and the reaction was put under N2 (g) atmosphere. The reaction was heated to reflux for 5 h. The reaction was stirred at 50° C. overnight and then heated to reflux for additionally 1 h. Methylboronic acid (0.14 g, 2.35 mmol) was added and the reaction was refluxed for 4 h and the allowed to cool down to r.t. The mixture was filtered through a silica plug. EtOAc and water were added and the phases were separated. The organic phase was washed two more times with water. The organic phase was dried with MgSO4, filtered and concentrated in vacuo. The crude product was purified by flash chromatography (12 g SiO2, O-20% MeOH containing 0.1 M NH3 in DCM). The fractions containing pure product were pooled and concentrated, yielding the title compound (123 mg, 13% yield): 1H NMR (DMSO-d6) δ ppm 2.56 (s, 3 H), 8.29 (d, 1 H), 8.52 (d, 1 H); MS (CI) m/z 206 [M+H]+.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Three
Yield
13%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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